molecular formula C5H4IN3O2 B3131322 6-Iodo-3-nitro-pyridin-2-ylamine CAS No. 351447-13-7

6-Iodo-3-nitro-pyridin-2-ylamine

Cat. No. B3131322
CAS RN: 351447-13-7
M. Wt: 265.01 g/mol
InChI Key: OFNGNLQJHMFYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-3-nitro-pyridin-2-ylamine, also known as INY, is a chemical compound that has been the focus of research in recent years due to its potential uses in various fields. It has a molecular weight of 265.01 and its IUPAC name is 6-iodo-3-nitropyridin-2-amine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H4IN3O2 . The InChI code for this compound is 1S/C5H4IN3O2/c6-4-2-1-3 (9 (10)11)5 (7)8-4/h1-2H, (H2,7,8) .


Physical And Chemical Properties Analysis

This compound is a brown solid . and should be stored at a temperature between 0-5°C .

Scientific Research Applications

C5H4IN3O2\text{C}_5\text{H}_4\text{IN}_3\text{O}_2C5​H4​IN3​O2​

, has garnered attention in recent years due to its potential applications across various scientific fields. Below, I’ve outlined six unique areas where INY finds relevance:

Agrochemicals

The nitro group in INY suggests herbicidal or pesticidal activity. Researchers explore its effects on plant growth and pest control. By optimizing its structure, they aim to develop environmentally friendly agrochemicals that minimize harm to non-target organisms.

properties

IUPAC Name

6-iodo-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNGNLQJHMFYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-6-chloro-3-nitropyridine (5-1) (5.00 g, 28.8 mmol) and 57% HI (100 mL) was stirred for 48 hours at RT. The red-orange colored suspension was filtered to collect the precipitate which was washed with a small amount of water. The resulting yellow solid was suspended in CH2Cl2 (100 mL) and water (50 mL), and triethylamine (5.0 mL) was added while stirring. The layers were separated and the aqueous phase was reextracted with 4:1 CHCl3-isopropanol. The organic layers were combined and concentrated to yield a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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